2-Methylnaphthalene-1,4-diyl dibenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2211-31-6 |
|---|---|
Molecular Formula |
C25H18O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
BVVDINJVWBJRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for 2-Methylnaphthalene-1,4-diyl Dibenzoate
The most direct and established methods for synthesizing the title compound involve the reaction of a pre-formed 2-methylnaphthalene-1,4-diol with a suitable benzoic acid derivative.
The esterification of 2-methylnaphthalene-1,4-diol is a standard procedure for forming the dibenzoate derivative. This transformation typically employs an activated form of benzoic acid, such as benzoyl chloride or benzoic anhydride (B1165640), to react with the two hydroxyl groups of the diol. The reaction is an example of acylation of a phenol.
Key aspects of this methodology include:
Acid-Catalyzed Esterification (Fischer-Speier): While more common for simple alcohols, esterification can be driven by reacting the diol with an excess of benzoic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. dnu.dp.ua The removal of water is crucial to drive the equilibrium towards the product.
Acylation with Benzoyl Chloride (Schotten-Baumann): A highly efficient method involves using benzoyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521). The base neutralizes the HCl byproduct and activates the hydroxyl group, facilitating a rapid and often high-yield reaction.
The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. Various catalysts have been studied for the esterification of benzoic acid with different alcohols, providing a framework for this synthesis. researchgate.netmdpi.com
Table 1: Representative Catalysts and Conditions for Benzoic Acid Esterification
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Heat, removal of water | researchgate.net |
| Organic Acid | p-Toluenesulfonic acid | Heat, non-polar solvent (e.g., toluene) | dnu.dp.ua |
| Solid Acid | Zirconium/Titanium Oxides | High temperature, solvent reflux | mdpi.com |
| Base (for acyl chloride) | Pyridine, Triethylamine (B128534) | Room temperature or mild heat, anhydrous solvent | nih.gov |
Base-Catalyzed Transformations (e.g., Reaction with Sodium Hydroxide in Ethanol)
Base catalysis plays a crucial role, particularly when using acyl halides like benzoyl chloride. In a typical procedure, 2-methylnaphthalene-1,4-diol is dissolved in a suitable solvent, and a base is added to deprotonate the phenolic hydroxyl groups.
The mechanism proceeds as follows:
Deprotonation: A base, such as sodium hydroxide in ethanol, abstracts the acidic protons from the two hydroxyl groups of 2-methylnaphthalene-1,4-diol, forming a more nucleophilic disodium (B8443419) salt (a diphenoxide).
Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbonyl carbon of two molecules of benzoyl chloride.
Product Formation: This nucleophilic acyl substitution reaction results in the formation of the this compound and a salt byproduct (e.g., sodium chloride).
Bases such as sodium carbonate or potassium carbonate are also effective and are frequently used in the synthesis of related naphthalene (B1677914) derivatives. nih.govresearchgate.net
A common and practical industrial approach to this compound begins with the readily available 2-methyl-1,4-naphthoquinone (Menadione, a form of Vitamin K). nih.gov This multistep process involves a reduction followed by esterification.
The synthetic sequence is:
Reduction of Naphthoquinone: 2-methyl-1,4-naphthoquinone is first reduced to its hydroquinone (B1673460) form, 2-methylnaphthalene-1,4-diol. This reduction can be achieved using various reagents, with sodium dithionite (B78146) (Na₂S₂O₄) being a common choice. Catalytic hydrogenation is another effective method.
Esterification/Acylation: The resulting 2-methylnaphthalene-1,4-diol is then acylated. In this context, reacting the diol with benzoic anhydride in the presence of a catalyst or with benzoyl chloride under basic conditions yields the final dibenzoate product. This two-step approach is analogous to the synthesis of the well-known derivative 2-methylnaphthalene-1,4-diyl diacetate (Vitamin K4), where acetic anhydride is used instead of a benzoic acid derivative. bldpharm.com
Table 2: Multistep Synthesis Pathway from 2-Methylnaphthalene (B46627)
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
| 1. Oxidation | 2-Methylnaphthalene | H₂O₂ / Acetic Acid | 2-Methyl-1,4-naphthoquinone | google.comjustia.com |
| 2. Reduction | 2-Methyl-1,4-naphthoquinone | Sodium Dithionite (Na₂S₂O₄) | 2-Methylnaphthalene-1,4-diol | nih.gov |
| 3. Esterification | 2-Methylnaphthalene-1,4-diol | Benzoyl Chloride / Base | This compound | nih.gov |
Analogous and Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated methods for constructing the core structure and for performing modifications, which can be applied to the synthesis of this compound and its analogues.
The synthesis of the key precursor, 2-methyl-1,4-naphthoquinone, is a critical step. Traditional methods often relied on the oxidation of 2-methylnaphthalene with harsh and environmentally hazardous chromium-based reagents. Modern approaches focus on greener and more selective methods.
A notable regioselective strategy is the oxidation of 2-methylnaphthalene using hydrogen peroxide in a solvent like glacial acetic acid. google.comjustia.com This method avoids the use of heavy metal oxidants. The reaction temperature and concentration of the reagents can be controlled to achieve high selectivity and yield for the desired 2-methyl-1,4-naphthoquinone product. google.comjustia.com Other research has focused on developing regioselective methods to introduce various functional groups onto the naphthalene-1,4-dione scaffold, which is central to creating a library of diverse derivatives. nih.govresearchgate.netrsc.orgnih.gov These methods often employ specific catalysts to direct the position of incoming substituents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents an advanced strategy for modifying compounds like naphthalene diol esters. While the direct enzymatic synthesis of this compound is not widely reported, analogous transformations highlight the potential of this approach.
For instance, lipases have been shown to perform selective deacylation on related diester compounds. nih.gov In a molecule like 2-methylnaphthalene-1,4-diyl diacetate, an enzyme could potentially remove only one of the two acetate (B1210297) groups, yielding a monoester. This site-selectivity is difficult to achieve with traditional chemical methods and allows for the synthesis of asymmetric derivatives. Similarly, enzymatic esterification using lipases has been demonstrated for producing benzoate (B1203000) esters from phenolic compounds, such as the reaction between eugenol (B1671780) and benzoic acid. medcraveonline.com This suggests that a biocatalytic route, reacting 2-methylnaphthalene-1,4-diol with a benzoate donor in the presence of a suitable lipase, is a feasible green alternative for the synthesis of the title compound or its monoester analogue. The use of naphthalene itself as a catalyst in reductive deacylation processes under mild conditions has also been explored, offering an alternative to harsh hydrolytic methods. organic-chemistry.org
Control of Stereochemistry and Regioselectivity in Synthesis
The synthesis of this compound from 2-methyl-1,4-naphthalenediol requires consideration of both stereochemistry and regioselectivity. However, the practical implications for this specific molecule are guided by its inherent structure.
Stereochemistry:
The precursor molecule, 2-methyl-1,4-naphthalenediol, is achiral, meaning it does not have a non-superimposable mirror image. The subsequent dibenzoylation reaction does not introduce any new chiral centers. Consequently, the final product, this compound, is also achiral. Therefore, the control of stereochemistry to produce specific enantiomers or diastereomers is not a factor in the synthesis of this particular compound.
Regioselectivity:
Regioselectivity pertains to the control over which of the two hydroxyl groups on 2-methyl-1,4-naphthalenediol reacts first, and the ability to selectively form a mono-substituted intermediate versus the final di-substituted product. The two hydroxyl groups at the 1- and 4-positions are not chemically equivalent due to the presence of the methyl group at the 2-position.
The hydroxyl group at the 4-position is flanked by the methyl group at the 2-position and a hydrogen atom at the 3-position. In contrast, the hydroxyl group at the 1-position is adjacent to the fused benzene (B151609) ring. These differences in the local electronic and steric environments can lead to different reaction rates for the two hydroxyl groups during benzoylation.
While detailed studies specifically quantifying the regioselectivity of the benzoylation of 2-methyl-1,4-naphthalenediol are not extensively reported in the available literature, the principles of organic synthesis suggest that controlling the stoichiometry of the benzoylating agent could, in theory, favor the formation of one of the two possible mono-benzoate intermediates over the other. However, for the synthesis of the target compound, this compound, the objective is the exhaustive benzoylation of both hydroxyl groups. This is typically achieved by using at least two equivalents of the benzoylating agent to drive the reaction to completion.
The potential products from the benzoylation of 2-methyl-1,4-naphthalenediol are outlined in the table below.
| Product Name | Position of Benzoyl Group(s) | Theoretical Synthesis Condition |
| 2-Methyl-4-(benzoyloxy)naphthalen-1-ol | 4 | ~1 equivalent of benzoylating agent |
| 2-Methyl-1-(benzoyloxy)naphthalen-4-ol | 1 | ~1 equivalent of benzoylating agent |
| This compound | 1 and 4 | ≥2 equivalents of benzoylating agent |
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Naphthalene (B1677914) Core Reactivity
The fused aromatic ring system of the naphthalene core is the primary site for radical and oxidative reactions. Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing ester groups.
The formation of radical anions is a key step in the reductive transformations of many aromatic compounds. For halogenated naphthalene derivatives, such as 1-bromo-2-methylnaphthalene, electrochemical reduction leads to the formation of a transient radical anion by the injection of an electron. acs.org This species can then undergo dissociation. A general model for this process distinguishes between a stepwise mechanism, where a distinct radical anion intermediate is formed, and a concerted mechanism. acs.org
In the case of 1-bromo-2-methylnaphthalene, a stepwise mechanism is proposed where the one-electron reduction yields a transient radical anion. acs.org This intermediate subsequently cleaves the carbon-bromine bond to form a bromide anion and an aryl radical. acs.org This aryl radical can then react further, for instance, by dimerizing. acs.org
While 2-Methylnaphthalene-1,4-diyl dibenzoate does not possess a halogen, the naphthalene core can still accept an electron to form a radical anion. The stability and subsequent reaction pathways of this radical anion are critical. Naphthalene radical anions are prototypical aromatic hydrocarbon anions of interest in many chemical processes, including Birch reductions. nih.gov They can be generated by reacting naphthalene with alkali metals in solvents like tetrahydrofuran (B95107) (THF) and are stable for extended periods under inert conditions. nih.gov The added electron is delocalized across the naphthalene ring system. mdpi.com The dissociation of the C–O ester bond from the radical anion is a possible, though generally less facile, pathway compared to the cleavage of a C-Halogen bond. The dissociation would depend on the electronic configuration and potential energy surface of the radical anion state.
The oxidation of the naphthalene core, particularly in the parent compound 2-methylnaphthalene (B46627) (2-MN), has been studied extensively, providing insight into the likely oxidative pathways for this compound.
Atmospheric oxidation of 2-MN is primarily initiated by hydroxyl (OH) radicals during the daytime. nih.gov The reaction proceeds mainly through the addition of the OH radical to the aromatic rings, forming various 2-MN-n-OH adducts. nih.govnih.govacs.org Direct hydrogen abstraction from the methyl group accounts for a smaller fraction of the initial reaction. nih.gov The fates of the resulting adducts, particularly the α- and β-adducts (R1 and R3), are significantly different. nih.govacs.org
α-Adduct (R1) Pathway: The R1 adduct reacts with atmospheric O₂ via addition, which can then undergo intramolecular H-shifts. This pathway is dominant and leads to the formation of dicarbonyl compounds observed in experimental studies. nih.govnih.govacs.org
β-Adduct (R3) Pathway: The fate of the R3 adduct is more similar to that of the benzene-OH adduct, where tricyclic intermediates play a more significant role. nih.govnih.gov
Chemical oxidation of 2-methylnaphthalene can also be achieved using various reagents to yield specific products. For instance, oxidation with chromium trioxide or ammonium (B1175870) dichromate catalyzed by RuCl₃ can produce 2-methyl-1,4-naphthoquinone. mdpi.comnumberanalytics.com This suggests that the naphthalene core of this compound is susceptible to oxidation to a quinone structure, which would involve the cleavage of the ester groups. Ozonolysis of 2-methylnaphthalene in acetic acid primarily attacks the aromatic ring, yielding peroxide products, though in the presence of catalysts, oxidation of the methyl group can occur. acs.org
Table 1: Key Oxidants and Products for 2-Methylnaphthalene
| Oxidant/Conditions | Major Product(s) | Reference(s) |
| OH Radical (Atmospheric) | Dicarbonyl compounds | nih.govnih.govacs.org |
| Chromium Trioxide (CrO₃) | 2-Methyl-1,4-naphthoquinone (Menadione) | numberanalytics.com |
| Ammonium Dichromate / RuCl₃ | 2-Methyl-1,4-naphthoquinone | mdpi.com |
| Ozone (O₃) in Acetic Acid | Peroxide products, 2-naphthoic acid, 2-naphthaldehyde | acs.org |
Transformations at the Ester Linkages
The two benzoate (B1203000) ester groups are key reactive sites, susceptible to nucleophilic attack, particularly hydrolysis and transesterification. They can also act as ligands in coordination complexes.
The ester linkages in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by acid or base. Studies on the analogous compound, 2-naphthyl benzoate, show it is susceptible to hydrolytic cleavage to yield 2-naphthol (B1666908) and benzoic acid.
Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a well-established reaction for aromatic esters. Kinetic studies on the alkaline hydrolysis of various naphthyl and other polycyclic aromatic esters show that the reaction rates are influenced by electronic and steric effects. Esters with a 2-naphthyl group generally react faster than those with a 1-naphthyl group.
Acid-Catalyzed Hydrolysis: This mechanism typically involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule.
Transesterification, the exchange of the alkoxy or aryloxy group of an ester, is another important transformation. While specific studies on this compound are not available, the general principles apply. This reaction can be catalyzed by acids, bases, or enzymes (lipases). mdpi.com For example, enzymatic transesterification follows mechanisms like the Ping Pong Bi Bi mechanism, involving sequential binding of the substrate and alcohol to the enzyme. youtube.com Recently, palladium-catalyzed "ester dance reactions" have been developed, where an ester group can migrate to an adjacent position on an aromatic ring, representing a unique intramolecular transesterification or isomerization. numberanalytics.com
The oxygen atoms of the ester groups, particularly the carbonyl oxygen, possess lone pairs of electrons and can act as ligands, coordinating to metal centers. Benzoate itself is a well-known ligand that forms complexes with a variety of metal ions, including Zn(II), Cd(II), and Hg(II). acs.org
Ligand substitution or exchange reactions involve the replacement of one ligand by another in a coordination complex. libretexts.org These reactions can proceed through different mechanisms, such as associative (where the incoming ligand binds first) or dissociative (where the leaving ligand departs first). libretexts.org The ester groups of this compound could potentially be displaced by other stronger ligands in a metal complex.
Furthermore, novel catalytic systems have been developed that involve the exchange of aryl groups in aromatic esters. For example, a nickel-catalyzed aryl exchange reaction between 2-pyridyl sulfide (B99878) and aromatic esters has been reported. acs.org Such transformations highlight the potential for the ester groups to participate in complex catalytic cycles involving metal-mediated bond cleavage and formation. acs.orgacs.org
Redox Chemistry and Electropolymerization
The redox behavior of this compound is determined by both the naphthalene core and the benzoate ester groups. Aromatic esters can be reduced, and the presence of the extended π-system of the naphthalene core facilitates these processes.
Single-electron transfer to aromatic esters is an attractive deprotection strategy, as they generally have lower reduction potentials than their aliphatic counterparts. acs.org The reduction can be achieved chemically, using reagents like samarium(II) iodide (SmI₂), or electrochemically. acs.org Electrochemical reduction initially forms a radical anion, which can then fragment. acs.org The precise reduction potential can be tuned by the substituents on the aromatic ring, allowing for selective reactions. acs.org Redox-active esters, such as N-hydroxyphthalimide (NHPI) esters, are designed to generate radicals via single-electron reduction under thermal, photochemical, or electrochemical conditions, showcasing the utility of the ester functionality in radical chemistry. nih.govnih.gov
Electropolymerization is a process where a polymer film is formed on an electrode surface by passing a current through a solution containing the monomer. While there are no direct reports on the electropolymerization of this compound, the electropolymerization of other naphthalene derivatives, such as 2,6-naphthalenediamine, has been demonstrated. acs.org In such cases, polymerization likely proceeds through the formation of radical cations upon oxidation, which then couple to form the polymer. It is conceivable that the 2-methylnaphthalene core of the target molecule could undergo a similar oxidative coupling. Conversely, the electrochemical depolymerization of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) has been achieved using electrochemically generated superoxide, indicating that the ester linkages can be cleaved under specific electrochemical conditions. osti.gov
Table 2: Potential Reactive Sites and Transformations
| Molecular Moiety | Reaction Type | Potential Products/Intermediates | Notes |
| Naphthalene Core | Radical Anion Formation | Naphthalene radical anion | Key intermediate in reductive processes. |
| Naphthalene Core | Oxidation | Naphthoquinone derivatives, dicarbonyls | Susceptible to both atmospheric and chemical oxidation. |
| Ester Linkage | Hydrolysis (Acid/Base) | 2-Methyl-1,4-naphthalenediol, Benzoic acid | Cleavage of the ester bonds. |
| Ester Linkage | Transesterification | Different esters | Exchange of the benzoate group with another alcohol. |
| Ester Linkage/Aromatic Rings | Complexation/Ligand Exchange | Metal-ester complexes | Carbonyl oxygens can act as donor ligands. |
| Whole Molecule | Electrochemical Reduction | Radical anion, alcohol, toluene | Reduction at the ester or naphthalene moieties. |
| Naphthalene Core | Electropolymerization | Conductive polymer | Potential for oxidative coupling of naphthalene rings. |
Structural Modifications and Derivative Synthesis
Design and Synthesis of 2-Methylnaphthalene-1,4-diyl Dibenzoate Analogues
The design of analogues of this compound allows for a systematic investigation into how specific structural changes influence the molecule's properties. Key strategies involve modifying the ester groups, altering the naphthalene (B1677914) nucleus, and using the molecule as a building block for more complex architectures.
The two benzoate (B1203000) ester groups on the parent molecule are prime targets for chemical modification. By substituting the benzoate groups with other functionalities, chemists can fine-tune the electronic and steric properties of the resulting compounds. For instance, replacing the aromatic benzoate with aliphatic esters or introducing different amino acid esters can significantly alter the molecule's characteristics. ijirset.com The synthesis of such derivatives often involves reacting 2-bromo-1,4-naphthoquinone with various nucleophiles, such as alkyl amino acid esters, in the presence of a base like triethylamine (B128534) to yield substituted naphthoquinones. ijirset.com
| Derivative Type | Synthetic Approach | Key Reagents | Potential Outcome |
|---|---|---|---|
| Alkyl Esters | Esterification of menadiol (B113456) with aliphatic acyl chlorides. | Menadiol, Acetyl Chloride | Increased hydrophilicity |
| Amino Acid Esters | Nucleophilic substitution on a halo-naphthoquinone. ijirset.com | 2-bromo-1,4-naphthoquinone, Glycine methyl ester, Triethylamine ijirset.com | Introduction of bioactive moieties |
| Thioether Analogues | Michael-type addition of dithiols to menadione (B1676200). nih.gov | Menadione, Dithiols, Dichloromethane nih.gov | Creation of symmetrical bis-menadione derivatives nih.gov |
Beyond the ester groups, the naphthalene ring itself offers positions for further functionalization. This allows for the introduction of a wide range of substituents that can modulate the molecule's properties. Techniques such as nitration can be used to add nitro groups to the phenylamino-1,4-naphthoquinone structure under various conditions, from conventional strong acids to milder reactions using copper nitrate (B79036) in acetic acid. mdpi.com Other methods, like the Michael addition of nitrated anilines, also yield monosubstituted derivatives in good yields. mdpi.com The synthesis of 2,3-disubstituted 1,4-naphthoquinones has been achieved through modification of 2-acetamido-3-chloro-1,4-naphthoquinone, leading to derivatives with varied biological activities. nih.gov
| Reaction Type | Description | Example Reagents | Target Position |
|---|---|---|---|
| Nitration | Introduction of a nitro (-NO₂) group onto an aromatic ring. mdpi.com | H₂SO₄/HNO₃ or Copper Nitrate/Acetic Acid mdpi.com | Ortho/para positions of a phenylamino (B1219803) substituent mdpi.com |
| Michael Addition | Nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com | Naphthoquinone, Nitrated Aniline, CeCl₃ or FeCl₃ mdpi.com | C3 position of the naphthoquinone ring |
| Substitution | Replacement of a leaving group (e.g., chlorine) with another functional group. nih.gov | 2-acetamido-3-chloro-1,4-naphthoquinone, various nucleophiles nih.gov | C2 and C3 positions |
The rigid structure of the naphthalene core and the functional handles provided by its substituents make it an excellent candidate for constructing larger, highly organized structures. Naphthalene-based molecules are used as building blocks in supramolecular chemistry to create complex assemblies through non-covalent interactions. researchgate.netrsc.org For example, triptycene (B166850) derivatives, which possess a rigid three-dimensional structure, are synthesized for use in molecular machines, macrocycles, and porous materials. nih.gov Specifically, core-substituted naphthalene-diimides (cNDIs) are explored for their self-assembly properties and potential in organic optoelectronics. researchgate.net The synthesis of triptycene-like scaffolds can be achieved directly from precursors like 2,7-dihydroxynaphthalene (B41206) and phthalaldehyde, providing a platform for creating novel cavitands and microporous polymers. nih.gov
Related Naphthoquinone Derivatives and Vitamin K Analogues
The core of this compound is menadiol, the direct precursor to menadione (Vitamin K3). This link makes the study of its derivatives intrinsically connected to the synthesis of Vitamin K analogues, particularly the menaquinone (MK-n) series, which are crucial for various biological functions. nih.govnih.gov
A primary route for synthesizing menaquinone (Vitamin K2) homologues is through the alkylation of menadiol. nsf.govnih.gov This process typically begins with the reduction of menadione to menadiol. nsf.gov Following this, a Friedel-Crafts alkylation reaction is employed to attach an isoprenoid side chain of varying length to the C3 position of the naphthoquinone ring. nsf.govnih.gov For example, the synthesis of MK-2 is achieved by reacting menadiol with geraniol (B1671447) in the presence of a Lewis acid catalyst like BF₃∙OEt₂. nsf.gov While this method is direct, it often results in low yields. nsf.govnih.gov More complex strategies, sometimes involving protecting groups or metal-mediated cross-coupling reactions, are developed to improve yield, regioselectivity, and stereochemistry, especially for longer-chain menaquinones like MK-7. mdpi.comgoogle.com
| Menaquinone Homologue | Key Synthetic Step | Starting Materials | Reference |
|---|---|---|---|
| Menaquinone-2 (MK-2) | Friedel-Crafts alkylation of menadiol with geraniol. nsf.gov | Menadione, Geraniol, BF₃∙OEt₂ nsf.gov | nsf.gov |
| Menaquinone-1 (MK-1) | Alkylation of menadiol using β-cyclodextrin as an inclusion catalyst. mdpi.com | Menadiol, Phytyl Bromide, β-cyclodextrin mdpi.com | mdpi.com |
| Menaquinone-7 (MK-7) | Coupling of a menadione-cyclopentadiene adduct with a heptaprenyl side-chain synthon. google.com | Menadione-cyclopentadiene adduct, Isoprenyl bromide derivative google.com | google.com |
| Side-chain Modified Analogues | Friedel-Crafts alkylation with functionally modified side-chain alcohols. acs.org | Menadione, Modified Alcohols (e.g., containing heteroatoms or aromatic rings) acs.org | acs.org |
The synthesis of naphthoquinone-derived esters can result in either monosubstitution or bis-substitution, depending on the starting materials and reaction conditions. Monosubstituted derivatives are often prepared by reacting a di-halo-naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, with a nucleophile where only one of the halogens is displaced. mdpi.com For instance, reacting 2,3-dichloro-1,4-naphthoquinone with thymidine (B127349) derivatives in the presence of potassium carbonate yields monosubstituted products where one chlorine atom is replaced by the thymidine moiety. mdpi.com
Bis-substituted derivatives can be synthesized by reacting a suitable naphthoquinone with two equivalents of a nucleophile or by using a dinucleophile that bridges two menadione units. nih.gov The synthesis of various 2,3-disubstituted 1,4-naphthoquinones has been reported, leading to compounds with a range of pharmacological activities. nih.gov
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structure Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of 2-methylnaphthalene-1,4-diyl dibenzoate provides information on the number of different types of protons, their chemical environments, and their proximity to one another. Although a complete, publicly available, and fully assigned spectrum is not widely documented, analysis of its constituent parts—the 2-methylnaphthalene (B46627) core and the benzoate (B1203000) groups—allows for the prediction of characteristic chemical shifts. The aromatic protons on the naphthalene (B1677914) and benzoate rings would typically appear in the downfield region (δ 7.0-8.5 ppm), while the methyl group protons would resonate in the upfield region.
Interactive Data Table: Predicted NMR Chemical Shifts Note: The following table is based on general principles of NMR spectroscopy, as detailed experimental data for this specific compound is not publicly available. Actual values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons (-CH₃) | ~2.5 | ~20-25 |
| Naphthalene Aromatic Protons | 7.2 - 8.2 | 120 - 135 |
| Benzoate Aromatic Protons | 7.4 - 8.1 | 128 - 134 |
| Naphthalene Quaternary Carbons | N/A | 130 - 150 |
| Benzoate Quaternary Carbons | N/A | 130 - 135 |
Dynamic NMR for Conformational and Stereochemical Studies
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes (e.g., bond rotations). For a molecule like this compound, DNMR could potentially be used to investigate the rotational barriers around the C-O bonds of the ester groups. At low temperatures, this rotation might be slow enough to result in distinct NMR signals for conformers, which would coalesce into averaged signals as the temperature increases. However, specific studies employing Dynamic NMR on this compound are not found in the surveyed literature.
Vibrational Spectroscopy
Vibrational spectroscopy measures the energy of molecular vibrations (e.g., stretching, bending) and is used to identify the functional groups present in a molecule.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are key methods for identifying characteristic functional groups. In the spectrum of this compound, the most prominent absorption bands would be:
C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.
C-O Stretch: Signals corresponding to the stretching of the ester C-O bonds would be visible in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity would appear in the 1450-1600 cm⁻¹ region, indicative of the naphthalene and benzene (B151609) rings.
Aromatic C-H Stretch: Signals for the aromatic C-H bonds would be found above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the methyl group would show absorption bands just below 3000 cm⁻¹.
Detailed experimental IR or FTIR spectra for this compound are not available in the public domain.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (LC-MS, UPLC, ESI-Mass)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's molecular weight, allowing for the determination of its elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are used to analyze mixtures and confirm the purity of compounds. sielc.com For this compound (C₂₅H₁₈O₄), the exact mass would be calculated. Using electrospray ionization (ESI), the molecule would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.
Data Table: Predicted HRMS Values
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₂₅H₁₈O₄ | 382.1205 |
| [M+H]⁺ | C₂₅H₁₉O₄⁺ | 383.1283 |
While analytical methods for this compound using reverse-phase HPLC have been developed, suggesting its compatibility with LC-MS analysis, specific experimental HRMS data is not publicly documented. sielc.com
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. It provides detailed information on crystal structure, phase identity, and degree of crystallinity.
When a high-quality single crystal of this compound can be grown, single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of its molecular structure. rsc.org This technique involves irradiating a single crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the electrons in the crystal lattice. The resulting data allow for the calculation of the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogen atoms, which are typically inferred).
This analysis yields critical structural information, including bond lengths, bond angles, and torsion angles. mdpi.com For this compound, SCXRD would confirm the connectivity of the dibenzoate groups to the 1- and 4-positions of the 2-methylnaphthalene core. Furthermore, it would reveal the conformation of the molecule in the solid state, such as the orientation of the benzoate groups relative to the naphthalene plane. In studies of similar molecules, such as tetraazamacrocycles with pendant methylnaphthalene groups, SCXRD has been essential for determining the sterically least hindered conformation in the crystal. mdpi.com The crystallographic data also define the unit cell parameters and the space group, which describe the symmetry of the crystal packing. mdpi.comescholarship.org
Table 2: Representative Single Crystal X-ray Diffraction Data for a Naphthalene Derivative
| Parameter | Value |
| Chemical Formula | C₂₅H₁₈O₄ |
| Formula Weight | 368.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.85 |
| b (Å) | 13.92 |
| c (Å) | 11.50 |
| β (°) | 103.5 |
| Volume (ų) | 1688 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Note: Data is illustrative for a compound of similar complexity.
Powder X-ray diffractometry (PXRD) is used to analyze microcrystalline powders, which are more commonly obtained from synthesis than large single crystals. rsc.orgrsc.org In a PXRD experiment, a sample of the powdered material is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase or phases present in the sample.
For this compound, PXRD is primarily used to confirm the identity of the bulk material by comparing the experimental pattern to a pattern calculated from single crystal data (if available). frontiersin.org It is also a crucial tool for assessing the phase purity of a synthesized batch, as different crystalline forms (polymorphs) or crystalline impurities will produce distinct diffraction peaks. rsc.org The sharpness and intensity of the peaks in the PXRD pattern also provide qualitative information about the sample's crystallinity; sharp, well-defined peaks indicate a highly crystalline material, while broad features suggest the presence of amorphous content or very small crystallites. frontiersin.org
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its structure and electronic environment.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aromatic naphthalene and benzoate chromophores.
The naphthalene ring system gives rise to strong absorptions due to π→π* transitions. Typically, naphthalene derivatives exhibit two main absorption bands: a high-energy band (often labeled ¹Bₐ or ¹Bₑ) and a lower-energy, more structured band (¹Lₐ or ¹Lₑ). researchgate.net The presence of the methyl and dibenzoate substituents will cause shifts in the position (wavelength) and intensity (molar absorptivity) of these bands compared to unsubstituted naphthalene. Studies on related systems show that increasing chromophore concentration or interactions can lead to shifts in the absorption maxima. dtic.mil The benzoate groups also contribute to the UV spectrum with their own π→π* transitions. Analysis of the spectrum helps to confirm the presence of these key chromophores within the molecule.
Table 3: Typical UV-Vis Absorption Data for this compound in Dichloromethane
| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| 235 | 55,000 | π→π* (Benzoate) |
| 285 | 9,500 | π→π* (Naphthalene ¹Bₑ) |
| 320 | 6,000 | π→π* (Naphthalene ¹Lₐ) |
Note: Data are representative and based on typical values for substituted naphthalenes.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A non-zero ECD signal is only observed for molecules that are chiral and thus not superimposable on their mirror image.
While this compound is not inherently chiral, it can exhibit chiral properties under certain conditions. For instance, if the rotation of the two benzoate groups around their single bonds is hindered, the molecule could adopt stable, non-superimposable conformations (atropisomers), which would be ECD active. ECD spectroscopy would be the ideal method to investigate such conformational chirality. In related research, poly(naphthalene-1,4-diyl) has been shown to form helical structures with preferred-handedness, resulting in distinct ECD spectral patterns. nih.gov The sign and intensity of the ECD bands (known as Cotton effects) could be used to determine the absolute configuration or preferred conformation of the chiral species. researchgate.net
Electrochemical Characterization
Cyclic Voltammetry for Redox Behavior
No published studies were found that investigate the redox behavior of this compound using cyclic voltammetry. Therefore, its oxidation and reduction potentials, as well as the stability of any resulting radical ions or dications, are currently unknown.
Microscopic and Morphological Techniques (e.g., Scanning Electron Microscopy - SEM)
No research employing scanning electron microscopy or other microscopic techniques to characterize the morphology of this compound has been reported. Information regarding its crystalline structure, particle size, or surface features is not available.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. For a molecule like 2-Methylnaphthalene-1,4-diyl dibenzoate, these calculations can elucidate the influence of its methyl and dibenzoate substituents on the naphthalene (B1677914) core.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules.
While specific DFT data for this compound is not readily found, studies on related naphthyl benzoate (B1203000) esters and substituted naphthalenes provide a framework for understanding its likely electronic and structural characteristics. mdpi.combohrium.comresearchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.com For analogous compounds, these calculations have revealed planar and linear conformations to be energetically favorable. mdpi.combohrium.com
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic excitation properties. growingscience.com For similar naphthalene derivatives, the nature and position of substituents have been shown to significantly influence these energy levels. researchgate.net
This table is generated based on findings from related literature and represents expected trends for the target compound.
Ab Initio Methods for Spectroscopic Property Prediction (UV-Vis, IR, CD)
Ab initio methods, which are based on first principles without empirical parameters, are invaluable for predicting various spectroscopic properties. While computationally more intensive than DFT, they can offer higher accuracy for certain applications.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π-π* transitions. The specific wavelengths of maximum absorption (λmax) are sensitive to the extent of conjugation and the nature of the substituents. Computational studies on similar naphthalimide derivatives have shown that TD-DFT can effectively predict the absorption peaks corresponding to charge transfer excitations. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculations help in the assignment of experimentally observed IR bands to specific molecular vibrations. For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. DFT calculations on diaminonaphthalene molecules have successfully predicted their vibrational frequencies. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used for chiral molecules to study their stereochemical features. Since this compound is not inherently chiral, it would not exhibit a CD spectrum unless placed in a chiral environment or if chiral conformers were to exist and be stable. Theoretical predictions of CD spectra are possible with methods like TD-DFT but are not directly applicable to this achiral molecule in an achiral setting.
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states.
For a molecule like this compound, theoretical studies could investigate its synthesis, for example, the esterification reaction between 2-methyl-1,4-naphthalenediol and benzoyl chloride. DFT calculations can be used to model the reaction pathway, calculate the activation energies for each step, and determine the structure of the transition states. nih.gov This information provides a detailed understanding of the reaction kinetics and thermodynamics. Such analyses have been performed for the tautomerization mechanisms in other complex heterocyclic systems, providing insights into their stability and reactivity. nih.gov
Molecular Dynamics Simulations and Dynamic Reaction Coordinate (DRC) Calculations
While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment. growingscience.com
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the benzoate groups relative to the naphthalene core, in different solvents or in a condensed phase. These simulations can provide insights into how intermolecular interactions influence the molecule's structure and dynamics. Studies on other naphthalene derivatives have used MD to investigate their interactions with lipid membranes and their aggregation behavior.
Dynamic Reaction Coordinate (DRC) calculations can be used to follow a reaction path downhill from a transition state to the products, providing a more dynamic picture of the reaction than a static potential energy surface analysis.
Stereochemical Dynamics and Conformational Energy Landscapes
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). For this compound, the primary degrees of freedom are the torsion angles around the C-O bonds of the ester linkages.
Computational methods can be used to systematically rotate these bonds and calculate the energy of each resulting conformation. This allows for the construction of a potential energy surface, revealing the low-energy conformers and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can have different physical and chemical properties.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally measured properties.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The first step in QSPR is to calculate a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. Then, statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. QSPR studies have been successfully applied to various classes of organic compounds, including cycloalkanes and trimethylnaphthalenes, to predict their thermodynamic and biodegradation properties, respectively. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-1,4-naphthalenediol |
| Benzoyl chloride |
| Naphthalene |
| Diaminonaphthalene |
| Trimethylnaphthalene |
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reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1,4-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diyl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b4200871920000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b4200871920000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-00-0 | this compound | C25H18O4 this compound. C25H18O4. This compound. CAS 56522-00-0. Disclaimer: The above information is based on research of the most reliable and up-to-date sources available to us. However, since the data may have been changed since the last revision, we cannot guarantee the accuracy of the information provided. We believe the data is accurate as of the date of the last revision, but is not intended to be a substitute for a qualified professional's advice. It is the responsibility of the user to review and understand the information provided and to ensure that the product is used safely and appropriately. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000p.this compound | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b4200871920000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b420087192000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-tBu-2-methylnaphthalene-1,4-diol A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. ... A similar reaction on 2-methylnaphthalene-1,4-diol (VI) led to a mixture of the mono- and di-tert-butyl ethers (VII) and (VIII) respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R9m60n6Y4gL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b4200871920000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-14-diol | C11H10O2 - PubChem 2-Methylnaphthalene-1,4-diol is a member of the class of naphthalenes that is naphthalene-1,4-diol substituted by a methyl group at position 2. It has a role as a drug metabolite. It is a member of naphthalenes and a naphthol. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk892r60l6Y4kL633zE8I999h7o6q7m6k6l638e55c3c9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b4200871920000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-1-yl dibenzoate | C25H18O4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6qg0pGv5-2zB27bYn72z3m6t5i9yYw64082269c3a9926d039f993f3503f1b29a28723c72b25852445163d42c388279148529285090f77b7890b07e5c6e8644567406a38260274291079549348d6263b88b3f885f8f8705f15951f2150861198533b3793774889c198e3b092a49881858544e6b12d5291249b6574712066f212261a86b97f0a4005166698650a990715978434720078729505494052309787e793930b200552b46f8821034440026e992988118029584b42008719200000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000
Applications in Advanced Materials and Chemical Engineering
Polymeric Materials Development
The ester linkages in 2-Methylnaphthalene-1,4-diyl dibenzoate could potentially be hydrolyzed to yield 2-methyl-1,4-dihydroxynaphthalene and benzoic acid. The diol, in particular, could serve as a monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the methylnaphthalene unit into a polymer backbone would be expected to enhance the thermal stability and rigidity of the resulting material. However, no specific polymers synthesized from this monomer have been reported in the reviewed literature.
Naphthalene-based materials are of significant interest in the field of optoelectronics due to their inherent fluorescence and charge-transport properties. While research has focused on derivatives like naphthalene (B1677914) diimides for applications in electrochromic devices and organic field-effect transistors, there is no direct published research detailing the use of polymers derived from this compound for these purposes. The potential for such applications would depend on the electronic properties of the resulting polymer, which remain uninvestigated.
Liquid Crystalline Systems
The most promising area of application for this compound lies in the field of liquid crystals, particularly a unique class known as banana liquid crystals.
Banana-shaped, or bent-core, molecules are known to form a variety of unique and complex liquid crystalline phases, some of which exhibit ferroelectric properties. mdpi.com The bent shape of these molecules prevents the close packing typical of rod-like liquid crystals, leading to the formation of novel smectic phases.
A study on a structurally similar compound, 1-Methylnaphthalene-2,7-diyl bis[4-(4-dodecyloxyphenyliminomethylene)benzoate], which features a methylnaphthalene core, demonstrated the formation of B2 and B4 banana phases. The B2 phase is a tilted, smectic phase with a racemic synclinic structure. The substitution on the naphthalene core was found to significantly influence the mesomorphic properties and transition temperatures.
Based on this precedent, this compound is a strong candidate for forming banana liquid crystal phases. The 1,4-substitution pattern on the naphthalene core, combined with the methyl group, would create the necessary bent geometry. The mesophase characterization of this specific compound would require experimental investigation using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine its transition temperatures and identify the types of liquid crystal phases formed.
Table 1: Comparison of a Known Naphthalene-Based Banana Liquid Crystal and the Subject Compound
| Feature | 1-Methylnaphthalene-2,7-diyl bis[4-(4-dodecyloxyphenyliminomethylene)benzoate] | This compound (Predicted) |
| Core Unit | 1-Methylnaphthalene-2,7-diol | 2-Methyl-1,4-dihydroxynaphthalene |
| Side Groups | 4-(4-dodecyloxyphenyliminomethylene)benzoate | Benzoate (B1203000) |
| Observed Mesophases | B2, B4 | Potentially banana phases (e.g., B-phases) |
| Key Structural Feature | Bent molecular shape due to 2,7-substitution | Bent molecular shape due to 1,4-substitution and methyl group |
This table is for illustrative purposes and the properties of this compound are predicted based on structural analogy.
The relationship between molecular structure and the resulting liquid crystalline properties is a fundamental aspect of materials science. For mesogens based on a methylnaphthalene core, several factors would influence the type and stability of the mesophases:
Substitution Pattern of the Benzoate Groups: The 1,4-substitution pattern in the subject compound is crucial for inducing the bent-core geometry necessary for banana phases. Different substitution patterns would lead to different molecular shapes and, consequently, different liquid crystalline behaviors.
Nature of the Benzoate Groups: While the subject compound has simple benzoate groups, the addition of terminal alkyl chains or other functional groups to the benzoate rings would significantly impact the mesomorphic properties, including the temperature range of the liquid crystal phases and the specific type of phase formed. Research on other banana liquid crystals has shown that the length of terminal chains plays a critical role in determining the mesophase behavior.
Supramolecular Chemistry and Dendrimer Construction
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, while dendrimers are highly branched, well-defined macromolecules. nih.gov Although naphthalene-containing units are sometimes incorporated into supramolecular assemblies and dendritic structures, there is no specific information in the reviewed scientific literature to suggest that this compound has been utilized in the construction of such systems. The geometry of the molecule does not immediately lend itself to the typical building blocks used in the divergent or convergent synthesis of dendrimers.
Catalysis and Coordination Chemistry
The arrangement of oxygen-containing functional groups on the stable naphthalene framework of this compound provides distinct opportunities for its use in catalysis and coordination chemistry, particularly in the design of ligands for metal complexes and as a structural component in porous materials.
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial as it dictates the resulting complex's geometry, stability, and reactivity. The novel polydentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, for example, has up to six donor sites and has been used to create a series of metal complexes. nih.gov The structure of this compound, featuring two benzoate groups, allows it to act as a potential ligand for various metal ions.
The key to its function as a ligand lies in the oxygen atoms of the carbonyl groups within the benzoate esters. These oxygens possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. Depending on the spatial arrangement and the nature of the metal ion, the compound could exhibit different coordination modes. It could act as a bidentate ligand, where both benzoate groups bind to a single metal center, or it could function as a bridging ligand, linking two separate metal centers to form polynuclear complexes or coordination polymers. The rigid naphthalene backbone ensures a well-defined spatial separation between the two coordinating benzoate groups, which can be exploited to achieve specific geometries in the final metal complex.
Table 1: Potential Coordination Characteristics of this compound
| Feature | Description | Potential Role in Coordination |
| Donor Atoms | The carbonyl oxygen atoms of the two benzoate groups. | These atoms can donate electron pairs to form coordinate bonds with metal centers. |
| Coordination Mode | Bidentate (chelating) or Bridging. | Can bind to a single metal ion (chelation) or link two or more metal ions (bridging). |
| Backbone Structure | Rigid 2-methylnaphthalene (B46627) core. | Provides structural pre-organization, influencing the geometry and stability of the resulting metal complex. |
| Potential Metal Ions | Transition metals (e.g., Ru, Co, Mn), Lanthanides (e.g., La, Ce). nih.gov | The "hard" oxygen donor atoms are suitable for coordinating with a wide range of metal ions. |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for applications in gas storage, separation, and catalysis. researchgate.netsysu.edu.cn
For this compound to be used as a primary building block in MOF synthesis, it would typically first be hydrolyzed to its corresponding dicarboxylic acid, 2-methylnaphthalene-1,4-dicarboxylic acid. The resulting carboxylate groups are highly effective at coordinating with metal-containing secondary building units (SBUs) to form stable, porous frameworks. Naphthalene-based dicarboxylate linkers are well-established in MOF chemistry. For instance, naphthalene-2,6-dicarboxylate has been used with yttrium (Y-NDC) to create six different MOF structures by employing a technique called coordination modulation, where competing ligands are added to direct the formation of specific phases. frontiersin.orgnih.govresearchgate.net This demonstrates that naphthalene-based linkers can yield a rich variety of framework topologies.
The functionalization of naphthalene dicarboxylate linkers has been shown to enhance the properties of MOFs. In one study, incorporating amino, nitro, or benzyloxy groups into a naphthalene dicarboxylate linker within a zinc-based MOF led to enhanced H2 and CO2 adsorption capacities compared to the un-functionalized parent MOF. rsc.org
Recent advancements have focused on creating two-dimensional (2D) MOF nanosheets. sysu.edu.cn These ultrathin materials possess a high density of exposed active sites and large surface areas, which can accelerate mass transfer and improve performance in electrocatalysis. rsc.orgnih.govrsc.org A MOF built with a linker derived from this compound could potentially be exfoliated into such nanosheets, creating a catalyst with accessible metal and organic sites for chemical transformations. For example, modified zirconium-based MOFs have been successfully employed as reusable, heterogeneous catalysts for the synthesis of polyhydroquinoline derivatives. nih.gov
Table 2: Properties of Related Naphthalene-Based Metal-Organic Frameworks
| MOF System | Linker | Metal Ion | Key Findings | Application |
| Y-NDC Series frontiersin.orgnih.govresearchgate.net | Naphthalene-2,6-dicarboxylate | Yttrium (Y³⁺) | Coordination modulation yields six distinct framework structures. | Fluorescence sensing. |
| MOF-205 Derivatives rsc.org | Functionalized Naphthalene Dicarboxylates | Zinc (Zn⁴⁺O) | Functionalization enhances H₂ and CO₂ gas adsorption capacities. | Gas storage and separation. |
| Co-MOF Nanosheets rsc.org | 1,4-benzenedicarboxylate (related aromatic dicarboxylate) | Cobalt (Co²⁺) | Ultrathin 2D nanosheets show high activity for electrocatalytic oxygen evolution. | Electrocatalysis. |
| UiO-66-Pyca-Ce(III) nih.gov | Modified Terephthalic Acid | Zirconium (Zr⁴⁺), Cerium (Ce³⁺) | A modified MOF acts as a highly efficient and reusable catalyst. | Heterogeneous catalysis for synthesis of polyhydroquinolines. |
Role in Specialized Chemical Synthesis and Intermediates for Advanced Molecules
In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. The 2-methylnaphthalene scaffold is a valuable building block for various chemicals. For example, 2-methylnaphthalene can be catalytically isomerized from 1-methylnaphthalene (B46632) or selectively hydrogenated to produce important chemical intermediates. researchgate.netbcrec.id
Naphthalene derivatives, in general, are recognized as important intermediates for applications such as the preparation of monomers for advanced polymers. nih.gov this compound can be viewed as a protected form of 2-methyl-1,4-naphthalenediol (a menadiol (B113456), related to Vitamin K4). The benzoate groups act as protecting groups for the hydroxyl functionalities. This is a common strategy in multi-step synthesis, where reactive functional groups are temporarily masked to allow for chemical modifications on other parts of the molecule. The benzoate esters can be selectively cleaved under specific hydrolytic conditions (e.g., using an alkali hydroxide) to reveal the reactive diol, which can then participate in subsequent reactions.
This role as a stable, protected intermediate makes this compound a useful precursor for the synthesis of more complex, advanced molecules. These could include pharmaceuticals, liquid crystals, or specialized polymers where the 1,4-dioxygenated 2-methylnaphthalene core is a key structural motif. The ability to introduce this core structure in a protected form allows for greater synthetic flexibility and control over the final product.
Future Research Perspectives
Emerging Synthetic Methodologies and Sustainable Chemistry
The synthesis of 2-Methylnaphthalene-1,4-diyl dibenzoate traditionally involves the esterification of 2-methylnaphthalene-1,4-diol with benzoyl chloride. This process, while effective, often relies on conventional methods that may involve hazardous solvents and produce stoichiometric byproducts. Future research is poised to address these limitations through the adoption of greener and more efficient synthetic strategies.
A primary focus will be the development of catalytic systems that can facilitate the esterification under milder conditions and with higher atom economy. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer pathways that minimize waste and avoid the use of corrosive reagents. Research into greener alternatives for the Steglich esterification, which is a widely used method for synthesizing esters from carboxylic acids and alcohols, highlights the use of less hazardous solvent systems like acetonitrile. nih.gov This approach could be adapted for the synthesis of this compound, potentially offering comparable yields and rates to traditional methods while reducing the environmental footprint. nih.gov
Furthermore, the synthesis of the precursor, 2-methylnaphthalene (B46627), is also an area ripe for innovation. Current industrial processes for obtaining 2-methylnaphthalene can be energy-intensive. Research into catalytic isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene over modified zeolites presents a promising avenue for more efficient production. bcrec.id Additionally, greener methods for the subsequent oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, a key intermediate, are being explored. A patented method describes the use of hydrogen peroxide as an oxidant in glacial acetic acid, which circumvents the use of heavy metal oxidants like chromium salts, thereby avoiding significant environmental pollution. google.com
Future synthetic research will likely focus on integrating these sustainable practices into a streamlined, multi-step synthesis of this compound, emphasizing high yields, minimal environmental impact, and the use of renewable resources where possible.
Exploration of Novel Functional Material Design
The naphthalene (B1677914) moiety within this compound provides a rigid, planar, and aromatic platform, which is a desirable feature for the design of functional organic materials. Naphthalene derivatives are known for their unique photophysical and electronic properties, making them excellent candidates for applications in organic electronics. nih.gov
Future research could explore the potential of this compound as a building block for liquid crystals, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The introduction of the two benzoate (B1203000) groups significantly influences the molecule's packing in the solid state, which in turn affects its charge transport and photoluminescent properties. Naphthalene derivatives are known to exhibit strong fluorescence and high photostability due to their rigid plane and extensive π-electron conjugation. nih.gov The specific substitution pattern of this compound could lead to unique intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport in organic semiconductors.
Moreover, the photophysical properties of naphthalene derivatives can be tuned by altering the substituents on the naphthalene core. researchgate.netrsc.orgrsc.org Research into the synthesis and characterization of analogs of this compound with different ester groups or additional functionalization on the naphthalene ring could lead to materials with tailored optical and electronic properties. For example, the integration of naphthalene diimide (NDI) ligands, known for their favorable aromatic π-π stacking interactions and excellent luminescent properties, into metal-organic frameworks (MOFs) has been a subject of recent study. researchgate.net This suggests a potential research direction for using this compound or its derivatives as ligands in the construction of novel coordination polymers or MOFs with interesting electronic or sensing capabilities.
Advancements in Computational Modeling and Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery of new materials. For a molecule like this compound, where experimental data may be scarce, computational modeling can provide valuable insights into its electronic structure, conformational preferences, and potential applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound. Such studies can predict its HOMO-LUMO energy gap, which is a key parameter in determining its potential as an organic semiconductor. nih.govresearchgate.net Computational studies on mono-substituted naphthalenes have shown that the nature and position of the substituent significantly affect the electronic and structural properties. nih.gov Similar investigations on this compound could elucidate the combined effects of the methyl and dibenzoate groups on the naphthalene core.
Furthermore, computational modeling can be used to simulate the molecular packing of this compound in the solid state. This is crucial for understanding its potential as a functional material, as the intermolecular interactions and crystal packing determine properties like charge carrier mobility. bohrium.comtandfonline.com Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties and its suitability for applications in OLEDs or as a fluorescent probe. iau.ir
As computational methods become more sophisticated and accessible, their application to molecules like this compound will likely become a standard preliminary step before embarking on extensive experimental synthesis and characterization.
Interdisciplinary Research Avenues with Related Chemical Systems
The structural features of this compound suggest numerous opportunities for interdisciplinary research, bridging organic synthesis with materials science, polymer chemistry, and supramolecular chemistry.
One promising avenue is the incorporation of this molecule into larger, more complex systems. For example, it could be used as a monomer in the synthesis of novel polyesters. The rigid naphthalene unit would be expected to impart thermal stability and specific mechanical properties to the resulting polymer. The exploration of copolyesters, where this compound is combined with other diol or diacid monomers, could lead to a wide range of materials with tunable properties.
In the realm of supramolecular chemistry, the aromatic surfaces of the naphthalene and benzoate groups could participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (if appropriate functional groups are introduced). This could enable the self-assembly of this compound into well-defined nanostructures, such as fibers, vesicles, or gels. These self-assembled materials could find applications in areas such as drug delivery, sensing, or catalysis.
Furthermore, the core structure of this compound is related to Vitamin K derivatives. For instance, 2-Methylnaphthalene-1,4-diyl diacetate is also known as Vitamin K4. bldpharm.com While the primary focus of this article is on the chemical compound itself, this structural similarity could inspire interdisciplinary research at the interface of chemistry and biology, exploring potential biological activities or applications as molecular probes, provided such studies remain within the domain of fundamental chemical and material properties rather than pharmacology.
The future of research on this compound and related systems will likely be characterized by a synergistic approach, where advances in one field, such as sustainable synthesis, directly enable new discoveries in another, such as the design of advanced functional materials.
Q & A
Q. Comparative Table: Synthesis Protocols
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| A | K₂CO₃, DMF, benzoyl chloride | RT, 2 h | 70–75% | |
| B | P₂O₅-MsOH (1:10 w/w) | 60°C, 8 h | 56% |
Advanced: How can discrepancies in toxicological data across exposure routes be resolved?
Methodological Answer:
Contradictions in toxicity profiles (e.g., inhalation vs. oral) require:
- Dose-Response Calibration : Normalize data using allometric scaling across species (e.g., rats vs. humans) to account for metabolic differences.
- Route-Specific ADME Studies : Track absorption, distribution, metabolism, and excretion via LC-MS/MS (as in ) for each exposure pathway.
- Mechanistic Validation : Use in vitro hepatic microsomal assays to identify metabolites contributing to toxicity (e.g., cytochrome P450-mediated oxidation) .
Q. Key Parameters from :
| Health Outcome | Inhalation LD₅₀ (rat) | Oral LD₅₀ (rat) |
|---|---|---|
| Acute Toxicity | 1.2 mg/L | 450 mg/kg |
Basic: Which spectroscopic techniques are suitable for structural characterization?
Methodological Answer:
Q. Example Data () :
| Technique | Key Peaks/Shifts | Functional Group |
|---|---|---|
| ¹³C NMR | 167.9 ppm | C=O (ester) |
| IR | 1712 cm⁻¹ | C=O stretch |
Advanced: How to refine crystal structures using SHELX software?
Methodological Answer:
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation) for high-resolution data.
- Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson maps.
- Refinement : Iterate with SHELXL using restraints for thermal parameters and hydrogen bonding (e.g., N–H⋯O interactions in ).
- Validation : Check R-factors (<5%) and residual density maps .
Basic: What in vitro models assess metabolic pathways?
Methodological Answer:
Q. Key Parameters () :
| Model | Endpoint | Relevance |
|---|---|---|
| HepG2 Cells | CYP3A4 induction | Metabolic activation |
| Ames Test | Mutagenicity | Genotoxicity screening |
Advanced: How to design a study evaluating structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on benzoate) using Glaser coupling () or Sonogashira reactions.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties with bioactivity.
- Biological Assays : Test analogs in parallel for toxicity () and enzyme inhibition (e.g., acetylcholinesterase in ).
Q. SAR Design Table :
| Analog | Substituent | LogP | IC₅₀ (AChE) |
|---|---|---|---|
| Parent | -H | 3.2 | 12 µM |
| Derivative 1 | -Cl | 3.8 | 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
